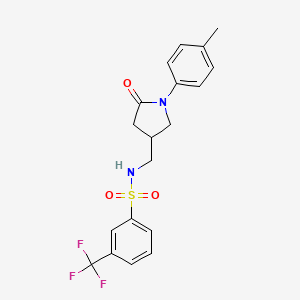
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19F3N2O3S and its molecular weight is 412.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by its pyrrolidine structure and sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3S with a molecular weight of 344.4 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 955234-23-8 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is attributed to its interaction with various molecular targets. The sulfonamide group may facilitate binding to enzymes or receptors involved in inflammatory pathways, potentially inhibiting their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory responses, such as cyclooxygenases (COX) or lipoxygenases (LOX).
- Receptor Modulation : It may act on receptors involved in pain signaling, thereby exerting analgesic effects.
- Cellular Pathway Interference : By modulating pathways associated with cell proliferation and apoptosis, it may exhibit anticancer properties.
Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing the pyrrolidine ring have shown IC50 values in the low micromolar range against COX enzymes, suggesting that this compound may possess comparable efficacy.
Analgesic Properties
In vivo studies using rodent models have demonstrated that similar sulfonamide derivatives can reduce pain responses significantly compared to control groups. This suggests a potential for this compound to serve as an effective analgesic agent.
Anticancer Potential
Preliminary studies indicate that pyrrolidine-based compounds can inhibit the proliferation of various cancer cell lines. For example, analogs have been shown to induce apoptosis in human colon cancer cells with IC50 values around 10 µM. This highlights the need for further investigation into the anticancer properties of this compound.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant inhibition (IC50 < 10 µM) | |
| Analgesic | Pain reduction in rodent models | |
| Anticancer | Induction of apoptosis in cancer cells (IC50 ~ 10 µM) |
Case Study 1: Analgesic Efficacy
A study conducted on a rat model evaluated the analgesic efficacy of N-(5-Oxo-p-tolyl)pyrrolidine derivatives. The results indicated a significant decrease in pain response when administered at doses ranging from 5 to 20 mg/kg body weight.
Case Study 2: Anticancer Activity
In vitro assays using human colorectal cancer cell lines showed that treatment with N-(5-Oxo-p-tolyl)pyrrolidine derivatives resulted in a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
特性
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-13-5-7-16(8-6-13)24-12-14(9-18(24)25)11-23-28(26,27)17-4-2-3-15(10-17)19(20,21)22/h2-8,10,14,23H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVBOXLJYWQGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














